Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine
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Overview
Description
Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine is a chemical compound with the molecular formula C15H17ClN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine typically involves the reaction of 1-chloroisoquinoline with cyclohexanamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the isoquinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-chloroisoquinoline: A precursor in the synthesis of Cis-4-((1-chloroisoquinolin-6-yl)oxy)cyclohexanamine.
Cyclohexanamine: Another precursor used in the synthesis.
Isoquinoline derivatives:
Uniqueness
This compound is unique due to its specific combination of the isoquinoline ring and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
923021-74-3 |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
4-(1-chloroisoquinolin-6-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C15H17ClN2O/c16-15-14-6-5-13(9-10(14)7-8-18-15)19-12-3-1-11(17)2-4-12/h5-9,11-12H,1-4,17H2 |
InChI Key |
ZZIWZZMBVHGQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
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